molecular formula C9H15N B6251388 1-(2-methylbut-3-yn-2-yl)pyrrolidine CAS No. 7223-44-1

1-(2-methylbut-3-yn-2-yl)pyrrolidine

Cat. No.: B6251388
CAS No.: 7223-44-1
M. Wt: 137.22 g/mol
InChI Key: ZQIGMZVYUIHTIC-UHFFFAOYSA-N
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Description

1-(2-Methylbut-3-yn-2-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a 2-methylbut-3-yn-2-yl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methylbut-3-yn-2-yl)pyrrolidine can be synthesized through a CuBr-catalyzed three-component coupling reaction. This involves the reaction of 2-methylbut-3-yn-2-ol, aldehydes, and pyrrolidine. The reaction proceeds with high enantiomeric excess (91 to >99% ee) and yields (79–95%) under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbut-3-yn-2-yl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of pyrrolidine oxides.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted pyrrolidines with various functional groups.

Scientific Research Applications

1-(2-Methylbut-3-yn-2-yl)pyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-methylbut-3-yn-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylbut-3-yn-2-yl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

7223-44-1

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1-(2-methylbut-3-yn-2-yl)pyrrolidine

InChI

InChI=1S/C9H15N/c1-4-9(2,3)10-7-5-6-8-10/h1H,5-8H2,2-3H3

InChI Key

ZQIGMZVYUIHTIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)N1CCCC1

Purity

95

Origin of Product

United States

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